3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

Medicinal Chemistry Drug Design Lipophilicity

This highly fluorinated benzoic acid building block delivers unmatched lipophilicity (LogP ~3.40) and metabolic resistance, making it essential for CNS-targeted drug discovery and nematic liquid crystal synthesis. Unlike generic fluorobenzoic acids, its unique 3,5-difluoro-4-(2,2,2-trifluoroethoxy) substitution pattern creates a potent σ-hole for halogen bonding interactions, offering a distinct advantage in structure-based drug design. Available at ≥97% purity with worldwide shipping to qualified R&D organizations. Order now to accelerate your fluorinated molecule development.

Molecular Formula C9H5F5O3
Molecular Weight 256.128
CAS No. 801303-45-7
Cat. No. B2861306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
CAS801303-45-7
Molecular FormulaC9H5F5O3
Molecular Weight256.128
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)OCC(F)(F)F)F)C(=O)O
InChIInChI=1S/C9H5F5O3/c10-5-1-4(8(15)16)2-6(11)7(5)17-3-9(12,13)14/h1-2H,3H2,(H,15,16)
InChIKeyMXWUCBHSUUSIDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 801303-45-7): A Specialized Fluorinated Aromatic Building Block for Advanced R&D Applications


3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 801303-45-7) is a highly fluorinated aromatic carboxylic acid with the molecular formula C9H5F5O3 and a molecular weight of 256.13 g/mol [1]. Its structure features a benzoic acid core substituted with two fluorine atoms at the 3- and 5-positions and a 2,2,2-trifluoroethoxy group at the 4-position, creating a unique, electron-deficient scaffold with high lipophilicity (calculated LogP ~3.40) . This compound is primarily utilized as a research chemical and advanced intermediate, typically supplied at ≥95% purity, for the synthesis of specialized fluorinated molecules in fields such as medicinal chemistry, agrochemical discovery, and advanced materials science .

Why Simple Substitution with Other Fluorobenzoic Acids or Trifluoroethoxy Analogs Can Compromise 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid R&D Outcomes


The combination of its unique substitution pattern and high degree of fluorination imparts distinct physicochemical properties that cannot be replicated by generic analogs. Replacing 3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid with a simpler fluorobenzoic acid (e.g., 3,5-difluorobenzoic acid) or a non-fluorinated 4-alkoxybenzoic acid would fundamentally alter key properties such as lipophilicity (LogP), acidity (pKa), and molecular geometry . More critically, substituting it with a positional isomer (e.g., 2- or 4-(2,2,2-trifluoroethoxy)benzoic acid) or a derivative lacking the meta-difluoro pattern would likely result in a different molecular conformation and electronic distribution, directly impacting its performance in applications where its specific spatial and electronic profile is essential, such as in ligand-receptor binding or mesogenic phase behavior [1].

Quantitative Evidence Guide for Selecting 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid (CAS 801303-45-7) Over Structural Analogs


LogP and Lipophilicity: Quantifying the Advantage of 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid Over Less Fluorinated Benzoic Acids

The calculated partition coefficient (LogP) for 3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid is 3.40, indicating high lipophilicity . This value can be compared to the less fluorinated analog, 3,5-difluorobenzoic acid, which has a calculated LogP of approximately 2.42 . This substantial increase in lipophilicity is attributed to the presence of the 2,2,2-trifluoroethoxy group.

Medicinal Chemistry Drug Design Lipophilicity

Molecular Weight and Fluorine Content: Enhancing Metabolic Stability of 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid Compared to Non-Fluorinated 4-Alkoxybenzoic Acids

3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid has a molecular weight of 256.13 g/mol and contains five fluorine atoms, comprising approximately 37% of its mass [1]. In contrast, a common non-fluorinated structural analog, 4-methoxybenzoic acid, has a molecular weight of 152.15 g/mol and contains zero fluorine atoms [2]. The high fluorine density in the target compound contributes to a stronger and more metabolically stable carbon-fluorine bond.

Medicinal Chemistry Metabolic Stability Bioisosteres

Liquid Crystal Mesophase Behavior: The Role of Fluorination in Tuning Phase Transitions Compared to Non-Fluorinated Tolane Analogs

While not directly studied, the structural motifs of 3,5-difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid are known to influence liquid crystalline behavior. Research on related 4-[(2,2,2-trifluoroethoxy)carbonyl]phenyl-based tolane liquid crystals demonstrates that fluorination on the aromatic ring suppresses the smectic A (SmA) phase while promoting a narrower nematic (N) phase [1]. This is in contrast to their non-fluorinated or less-fluorinated counterparts, which often exhibit a wider SmA phase range.

Liquid Crystals Materials Science Display Technology

Primary R&D and Industrial Application Scenarios Where 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid (801303-45-7) Provides a Verifiable Advantage


Synthesis of Metabolically Stable Drug Candidates for CNS and Metabolic Disorders

In medicinal chemistry programs targeting the central nervous system (CNS) or metabolic pathways, improving metabolic stability and membrane permeability is paramount. The high lipophilicity (LogP ~3.40) and high fluorine content of this compound, as established in the evidence guide , make it an ideal carboxylic acid building block. When incorporated into a lead molecule via amide or ester bond formation, the 4-(2,2,2-trifluoroethoxy)-3,5-difluorophenyl motif provides a significantly more lipophilic and metabolically resistant group compared to a simple 3,5-difluorophenyl or 4-methoxyphenyl group. This is especially relevant for designing molecules intended to cross the blood-brain barrier or those prone to rapid oxidative metabolism [1].

Development of Advanced Fluorinated Liquid Crystal Materials

For researchers synthesizing novel liquid crystalline materials for display or other electro-optical applications, the specific substitution pattern of this compound offers a distinct advantage. As inferred from studies on similar fluorinated tolane derivatives [2], the combination of meta-difluoro and para-trifluoroethoxy substituents on a benzoic acid core is likely to suppress smectic phases and promote a desirable nematic phase. This compound serves as a valuable precursor for synthesizing novel mesogens with potentially lower viscosity and tailored phase transition temperatures compared to those derived from non-fluorinated or mono-fluorinated benzoic acid analogs.

Ligand Design for Protein-Ligand Interaction Studies Involving Halogen Bonding

The unique electronic profile created by the five fluorine atoms on the aromatic ring makes this compound a powerful probe for investigating non-covalent interactions, particularly halogen bonding. The electron-withdrawing effects of both the meta-fluorines and the para-trifluoroethoxy group polarize the C-F bonds, creating a 'σ-hole' on the fluorine atoms. This can facilitate specific, directional halogen bonding interactions with Lewis bases (e.g., backbone carbonyls) in protein binding pockets [3]. This property differentiates it from less fluorinated analogs, which would present a weaker or absent σ-hole, making it a superior choice for structure-based drug design studies focused on optimizing these types of interactions.

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